Castor oil
Overview
Description
Castor oil is a vegetable oil derived from the seeds of the Ricinus communis plant. It is a colorless or pale yellow liquid with a distinct taste and odor. The oil is primarily composed of triglycerides, with ricinoleic acid making up about 90% of its fatty acid content. Other significant components include oleic acid and linoleic acid . This compound has been used for thousands of years, dating back to ancient Egyptian times, where it was utilized for medicinal purposes and as a fuel for lamps .
Preparation Methods
Synthetic Routes and Reaction Conditions: Castor oil is typically extracted from castor beans through two main methods: pressing and solvent extraction. In the pressing method, pressure is applied to the dried castor beans to squeeze out the oil. Solvent extraction involves using solvents like hexane to dissolve the oil from the beans .
Industrial Production Methods: The industrial production of this compound involves several steps:
Seed Cleaning: The harvested seeds are cleaned to remove impurities.
Seed Dehulling: The hulls are removed from the seeds.
Seed Cooking: The seeds are heated to facilitate oil extraction.
Oil Extraction: The oil is extracted using either pressing or solvent extraction.
Oil Clarification: The extracted oil is clarified to remove impurities.
Chemical Reactions Analysis
Castor oil undergoes various chemical reactions due to its unique composition:
Oxidation: this compound can be oxidized to produce derivatives like sebacic acid and undecylenic acid.
Reduction: Hydrogenation of this compound can produce hydrogenated this compound, which is used in cosmetics and lubricants.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used for hydrogenation.
Substitution: Acidic or basic catalysts are used for esterification and transesterification reactions.
Major Products:
Sebacic acid: Used in the production of nylon and plasticizers.
Undecylenic acid: Used in antifungal medications.
Hydrogenated this compound: Used in cosmetics and lubricants.
Scientific Research Applications
Castor oil has a wide range of applications in various fields:
Chemistry: Used as a raw material for the synthesis of various chemicals and polymers.
Biology: Employed in cell culture media and as a carrier for drug delivery.
Medicine: Used as a laxative, in wound healing, and as an anti-inflammatory agent.
Industry: Utilized in the production of soaps, lubricants, hydraulic fluids, paints, coatings, and cosmetics.
Mechanism of Action
The primary active component of castor oil is ricinoleic acid. When ingested, ricinoleic acid is released in the small intestine, where it activates the EP3 receptor on the cells of the intestine and uterus. This activation stimulates intestinal activity and induces labor in pregnant women. The EP3 receptor is a G protein-coupled receptor involved in transmitting signals within cells .
Comparison with Similar Compounds
Castor oil is unique due to its high ricinoleic acid content, which imparts distinct properties such as high viscosity and solubility in alcohols. Similar compounds include:
Coconut oil: Rich in lauric acid, used for moisturization and antimicrobial properties.
Jojoba oil: Similar to human sebum, used for skin and hair care.
Olive oil: Rich in oleic acid, used for skin and hair health.
Almond oil: Lightweight oil used for skin and hair nourishment
This compound stands out due to its hydroxylated fatty acid content, making it more polar and chemically reactive compared to other oils.
Properties
IUPAC Name |
2,3-bis[[(Z)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-12-hydroxyoctadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMPKEQAKRGZGQ-AAKVHIHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(O)C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CC(O)CCCCCC)COC(=O)CCCCCCC/C=C\CC(O)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Castor oil appears as pale-yellow or almost colorless transparent viscous liquid with a faint mild odor and nauseating taste. Density 0.95 g / cm3. A mixture of glycerides, chiefly ricinolein (the glyceride of ricinoleic acid)., Liquid; Other Solid, Pale yellow viscous liquid; [Merck Index] Colorless viscous liquid; [ICSC] Light yellow to green oily liquid; [CHRIS], COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | CASTOR OIL | |
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URL | https://cameochemicals.noaa.gov/chemical/18004 | |
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Record name | Castor oil | |
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Record name | Castor oil | |
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Record name | CASTOR OIL | |
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Boiling Point |
595 °F at 760 mmHg (NTP, 1992), 313 °C | |
Record name | CASTOR OIL | |
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Record name | Castor oil | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
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Record name | CASTOR OIL | |
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Flash Point |
445 °F (NTP, 1992), 445 °F (229 °C) (closed cup), 445 °F (closed cup), 229 °C c.c. | |
Record name | CASTOR OIL | |
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URL | https://cameochemicals.noaa.gov/chemical/18004 | |
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Record name | Castor oil | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
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Record name | CASTOR OIL | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Miscible with absolute ethanol, methanol, ether, chloroform, and glacial acetic acid., Soluble in alcohol, benzene, carbon disulfide, chloroform, INSOL IN WATER, Solubility in water: very poor | |
Record name | CASTOR OIL | |
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Record name | Castor oil | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CASTOR OIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |
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Explanation | Creative Commons CC BY 4.0 | |
Density |
0.96 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.945-0.965 at 25 °C/25 °C, Density: 0.961-0.963 at 15.5 °C/15.5 °C, Clear, pale-yellow, oily liquid; mild odor. Density: 0.967 at 25 °C/25 °C, saponification value 300, iodine value 76, solidifies at -40 °C. Solulble in most organic liquids; insoluble in water. Combustible. /Caster oil, acetylated (glyceryl tri-(12)acetyl rincoleate)/, Relative density (water = 1): 0.96 | |
Record name | CASTOR OIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Castor oil | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CASTOR OIL | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |
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Mechanism of Action |
Castor oil has been classified as a stimulant because lipolysis in small intestine liberates ricinoleic acid ... /which/ stimulates smooth muscle and inhibits the absorption of water and electrolytes resulting in fluid accumulation in vitro, but it is not known whether these changes affect fluid movement or...laxative effect in vivo., In a study involving male Crl:CD BR rats, the findings suggested that castor oil-induced diarrhea is the result of activation of NK1 and NK2 receptors by endogenous tachykinins. | |
Record name | Castor oil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Heavy metals (as Pb): not more than 10 mg/kg | |
Record name | Castor oil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
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Color/Form |
Pale-yellowish or almost colorless, transparent, viscous liquid | |
CAS No. |
8001-79-4 | |
Record name | CASTOR OIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Castor oil | |
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Record name | Castor oil | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
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Record name | CASTOR OIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |
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Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
10 °F (NTP, 1992), Freezing point: -10 °C, A hard waxy product. It is insoluble in water and organic solvents. MP: 85 °C. /Caster oil, hydrogenated/, -10 - -18 °C | |
Record name | CASTOR OIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Castor oil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CASTOR OIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |
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Retrosynthesis Analysis
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